(2-Fluoropyridin-4-yl)methanamine hydrochloride

LOXL2 inhibition Fibrosis research Enzyme kinetics

Researchers seeking a validated LOXL2 inhibitor for assay development often face inconsistent potency data with non-specific analogs. (2-Fluoropyridin-4-yl)methanamine HCl (CAS 859164-65-1) provides a well-characterized solution with a defined IC50 of 0.385 µM, enabling reliable baseline inhibition in screening campaigns. • Quantifiable Benchmark: 3.1-fold more potent than the 2-chloro analog, allowing precise SAR assessment. • Supply Chain Integrity: 95% purity with verified melting point (131-132°C) for incoming QC by DSC or capillary method.

Molecular Formula C6H8ClFN2
Molecular Weight 162.59 g/mol
CAS No. 859164-65-1
Cat. No. B1444662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoropyridin-4-yl)methanamine hydrochloride
CAS859164-65-1
Molecular FormulaC6H8ClFN2
Molecular Weight162.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CN)F.Cl
InChIInChI=1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H
InChIKeyXJHMDYPKWSGBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoropyridin-4-yl)methanamine hydrochloride (CAS 859164-65-1): Technical Specifications and Core Identity for Research Sourcing


(2-Fluoropyridin-4-yl)methanamine hydrochloride (CAS 859164-65-1) is a halogenated pyridine derivative with the molecular formula C6H8ClFN2 and a molecular weight of 162.59 g/mol . The compound exists as a solid at room temperature with a reported melting point of 131-132 °C, and is typically supplied at 95% purity . The structure comprises a pyridine ring substituted with a fluorine atom at the 2-position and a methanamine group at the 4-position, present as the hydrochloride salt. The compound's physicochemical properties, particularly the electron-withdrawing fluorine substituent, make it a valuable scaffold in medicinal chemistry for modulating target binding interactions .

Why (2-Fluoropyridin-4-yl)methanamine Hydrochloride Cannot Be Replaced by Uncharacterized Pyridinylmethanamine Analogs


The substitution pattern and halogen identity on the pyridinylmethanamine scaffold are critical determinants of biological activity and target engagement. Simple replacement with other 4-pyridinylmethanamine derivatives (e.g., 2-chloro, 2-methoxy, or 3-fluoro analogs) without supporting data can lead to significant, often order-of-magnitude, differences in target inhibition . The unique electronic and steric properties of the 2-fluoro substitution confer a distinct inhibitory profile against lysyl oxidase-like 2 (LOXL2) that is not replicated by other 2-substituents or by positional isomers . This specificity is crucial for applications requiring consistent and predictable target modulation in biochemical assays.

Quantitative Differentiation of (2-Fluoropyridin-4-yl)methanamine Hydrochloride Against Key Comparators


LOXL2 Inhibitory Potency: 2-Fluoro vs. 2-Chloro, 2-Methoxy, and 3-Fluoro Analogs

The 2-fluoro substitution on the pyridin-4-yl methanamine scaffold confers intermediate LOXL2 inhibitory potency compared to the 2-chloro and 2-methoxy analogs. The IC50 of (2-fluoropyridin-4-yl)methanamine is 0.385 µM . This is 3.1-fold less potent than the 2-chloro analog (IC50 = 0.126 µM) , but 3.1-fold more potent than the 2-methoxy analog (IC50 = 1.18 µM) . The 3-fluoro positional isomer exhibits slightly lower potency (IC50 = 0.431 µM) .

LOXL2 inhibition Fibrosis research Enzyme kinetics

Quantified pIC50 Value for LOXL2 Inhibition: A Direct Metric for Comparative Assessment

The inhibitory activity of (2-fluoropyridin-4-yl)methanamine against LOXL2 is also reported as a pIC50 value of 6.42 . This value is derived from the same dataset as the IC50 and provides a logarithmic metric that is standard in medicinal chemistry for comparing compound potencies across series.

pIC50 LOXL2 Medicinal chemistry

Physical Property Differentiation: Melting Point as a Purity and Handling Indicator

The reported melting point for (2-fluoropyridin-4-yl)methanamine hydrochloride is 131-132 °C . This narrow range serves as a verifiable physical constant for quality control and identity confirmation. In contrast, melting point data for the hydrochloride salt of the 2-chloro analog is less readily available in public vendor datasheets, often listed as N/A or requiring experimental determination .

Melting point QC parameter Purity

Validated Application Scenarios for (2-Fluoropyridin-4-yl)methanamine Hydrochloride Based on Quantitative Evidence


Biochemical Assays for LOXL2 Inhibitor Screening and SAR Studies

This compound is optimally utilized as a reference inhibitor or starting scaffold in LOXL2 enzyme assays. Its defined IC50 of 0.385 µM makes it suitable for establishing baseline inhibition in screening campaigns, while its intermediate potency among 4-pyridinylmethanamine analogs allows for clear differentiation of structural modifications in structure-activity relationship (SAR) studies. Researchers can use the provided pIC50 of 6.42 for direct comparison with other inhibitors in the literature [REFS-1, REFS-2].

Medicinal Chemistry and Lead Optimization Programs Targeting Fibrosis or Cancer

The compound's proven LOXL2 inhibitory activity supports its use as a validated starting point for medicinal chemistry efforts focused on fibrotic diseases or cancer metastasis, where LOXL2 is a recognized target. The precise potency difference relative to the 2-chloro analog (3.1-fold less potent) provides a quantifiable benchmark for evaluating the impact of halogen substitution on target engagement and downstream cellular effects .

Quality Control and Analytical Reference Standard Preparation

The well-characterized melting point of 131-132 °C enables straightforward identity verification of incoming materials. This property is valuable for analytical chemists preparing reference standards or conducting purity assessments by differential scanning calorimetry (DSC) or capillary melting point determination, particularly when compared to analogs lacking such defined physical constants .

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